molecular formula C10H11NO B13605650 (S)-1-(1h-Indol-5-yl)ethan-1-ol

(S)-1-(1h-Indol-5-yl)ethan-1-ol

Cat. No.: B13605650
M. Wt: 161.20 g/mol
InChI Key: NZNGHQCRCSECGP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1h-Indol-5-yl)ethan-1-ol is a chiral compound featuring an indole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-5-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(1H-indol-5-yl)ethanone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high enantiomeric purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1h-Indol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(1H-indol-5-yl)ethanone or 1-(1H-indol-5-yl)ethanal.

    Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

(S)-1-(1h-Indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1h-Indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1h-Indol-5-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(1H-Indol-5-yl)ethanone: The ketone precursor used in the synthesis of (S)-1-(1h-Indol-5-yl)ethan-1-ol.

    1-(1H-Indol-5-yl)ethanal: An oxidation product of the compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of the indole ring, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3/t7-/m0/s1

InChI Key

NZNGHQCRCSECGP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NC=C2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.